N-(3-CHLORO-2-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE
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Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyridine core, a pyrrolidine ring, and a chlorinated methylphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the pyrrolidine ring, and the attachment of the chlorinated methylphenyl group. Common synthetic routes may involve:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrrolidine Ring: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Attachment of the Chlorinated Methylphenyl Group: This can be accomplished through coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
N-(3-CHLORO-2-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be employed to introduce additional functional groups.
Scientific Research Applications
N-(3-CHLORO-2-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Biological Studies: It can be used to study various biological processes and interactions due to its ability to interact with different molecular targets.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(3-CHLORO-2-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and can have similar biological activities.
Naphthyridine Derivatives: Compounds with a naphthyridine core can exhibit similar chemical reactivity and applications.
Chlorinated Phenyl Compounds: These compounds can have similar chemical properties due to the presence of the chlorinated phenyl group.
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
[4-(3-chloro-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c1-13-8-9-15-19(25-18-7-5-6-17(22)14(18)2)16(12-23-20(15)24-13)21(27)26-10-3-4-11-26/h5-9,12H,3-4,10-11H2,1-2H3,(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHYCDCVBZZCKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C(=CC=C3)Cl)C)C(=O)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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